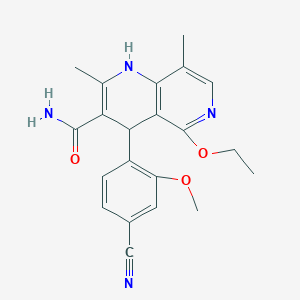

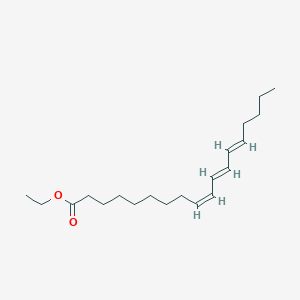

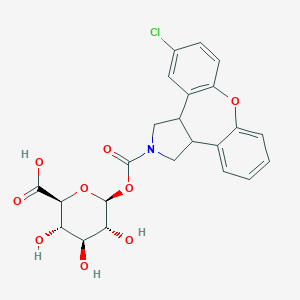

![molecular formula C68H136O21 B045237 2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-三甲基己烷-2-基)环己基]氧乙氧基]乙氧基]乙氧基]乙氧基]乙氧基]乙氧基]乙氧基]乙氧基]乙醇;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-三甲基己烷-2-基)环己基]氧乙氧基]乙氧基]乙氧基]乙氧基]乙氧基]乙氧基]乙氧基]乙氧基]乙氧基]乙醇 CAS No. 123359-41-1](/img/structure/B45237.png)

2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-三甲基己烷-2-基)环己基]氧乙氧基]乙氧基]乙氧基]乙氧基]乙氧基]乙氧基]乙氧基]乙氧基]乙醇;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-三甲基己烷-2-基)环己基]氧乙氧基]乙氧基]乙氧基]乙氧基]乙氧基]乙氧基]乙氧基]乙氧基]乙氧基]乙醇

描述

This compound is a part of the n-alkoxyethanols family, substances known for their solvent properties and participation in various chemical reactions due to their ether and alcohol functional groups.

Synthesis Analysis

The synthesis of related compounds involves reactions that introduce ether and alcohol functionalities into the molecule. For example, (2-Ethoxyethoxy)acetic acid, a structurally related compound, is synthesized from an exogenous precursor, likely 2-(2-ethoxyethoxy)ethanol, found endogenously in urine samples from patients with suspected metabolic disorders and some undergoing chemotherapy (Kamerling et al., 1977).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography or NMR spectroscopy to determine the spatial arrangement of atoms within a molecule. For compounds in the n-alkoxyethanols family, the structure can be characterized by the presence of ether and alcohol groups, which influence the molecule's physical and chemical properties through intermolecular hydrogen bonding and dipole-dipole interactions.

Chemical Reactions and Properties

Chemical properties of n-alkoxyethanols include their reactivity towards acids, bases, and other electrophiles. For example, reactions involving hydroxysteroids with primary and/or secondary alcoholic groups form fluorescent derivatives with specific reagents, indicating the presence of reactive hydroxyl groups in these molecules (Iwata et al., 1986).

Physical Properties Analysis

The physical properties of n-alkoxyethanols, such as liquid-liquid equilibria (LLEs), density, and refractive index, can be studied to understand the solvent properties and miscibility of these compounds with organic solvents. For instance, the study by Martínez et al. (2000) on 2-(2-ethoxyethoxy)ethanol and selected alkanes provides data on liquid-liquid equilibria, highlighting the role of molecular size and intermolecular interactions in determining phase behavior (Martínez et al., 2000).

Chemical Properties Analysis

Chemical properties like reactivity and stability can be inferred from studies on similar molecules. For example, the oxidation of 2-(2-methoxyethoxy)-ethanol and 2-(2-ethoxyethoxy)-ethanol by various oxidizing agents provides insights into the reactivity of ether and alcohol groups in these compounds (Shan et al., 2014).

科学研究应用

水中降解和去除

Brand、Mailhot 和 Bolte(1998 年)进行了一项关于烷基酚乙氧基化物 (APE) 的光致降解的研究,该化合物的结构与所讨论的化合物相似。这项研究重点关注了 Fe(III) 在水溶液中对 APE 的降解,表明在阳光下会有效降解,并涉及从乙氧基链中提取氢。该研究对于理解从水环境中去除类似化合物具有重要意义 (Brand, Mailhot, & Bolte, 1998).

有机合成中的乙氧基化研究

Vasconcelos Vontobel 等人(2020 年)探索了 2-氯-4-乙氧基喹啉(有机合成中的关键中间体)的区域选择性制备。这项研究提供了对乙氧基化过程的见解,这对于理解化合物在化学合成中类似于所讨论化合物的行为至关重要 (Vasconcelos Vontobel et al., 2020).

生物降解机制

Huber、Meyer 和 Rys(2000 年)研究了线性醇乙氧基化物 (LAE) 的厌氧生物降解机制。他们的研究表明,LAE 的降解涉及末端乙氧基单元的裂解,这与理解类似复杂乙氧基化物的环境分解有关 (Huber, Meyer, & Rys, 2000).

绿色化学中的乙氧基化

Radhakrishnan、Franken 和 Martens(2012 年)展示了通过在沸石贝塔催化剂上使用生物乙醇对 1-烯烃进行乙氧基化,选择性地合成 2-乙氧基烷烃。这项研究与理解乙氧基化反应的绿色化学应用有关,该反应可用于合成类似于所讨论化合物的化合物 (Radhakrishnan, Franken, & Martens, 2012).

有机化学中的亲核反应

Dmowski(1982 年)探讨了氟烯烃的亲核反应,包括区域选择性和与乙醇钠反应中的竞争。这项研究为了解有机化学中涉及乙氧基的化合物的反应性提供了宝贵的见解,可以推断到所讨论的化合物 (Dmowski, 1982).

安全和危害

The safety and hazards associated with this compound would depend on its specific chemical structure and properties. Material safety data sheets (MSDS) would provide information on handling, storage, and disposal.

未来方向

Future research on this compound could involve further studies of its synthesis, properties, reactivity, and potential applications.

Please note that this is a general analysis based on the apparent features of the compound’s name. For a more accurate analysis, more specific information or a more detailed structural formula would be needed.

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H70O11.C33H66O10/c1-34(2,3)10-11-35(4,5)32-6-8-33(9-7-32)46-31-30-45-29-28-44-27-26-43-25-24-42-23-22-41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36;1-32(2,3)10-11-33(4,5)30-6-8-31(9-7-30)43-29-28-42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34/h32-33,36H,6-31H2,1-5H3;30-31,34H,6-29H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXVMMNBMSGKSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC(C)(C)C1CCC(CC1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO.CC(C)(C)CCC(C)(C)C1CCC(CC1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H136O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583523 | |

| Record name | 26-{[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxy}-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol--29-{[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxy}-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

CAS RN |

123359-41-1 | |

| Record name | 26-{[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxy}-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol--29-{[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxy}-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tritonâ?¢ iton N-101, reduced | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

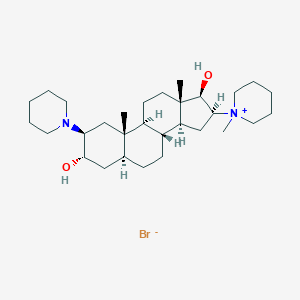

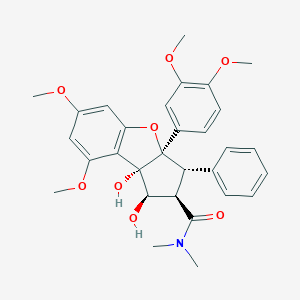

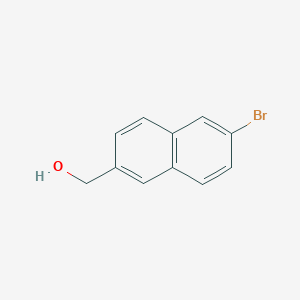

![4-[(Pyrrolidin-3-yl)oxy]benzonitrile](/img/structure/B45160.png)